molecular formula C18H20N4O B5505782 (1S,2S)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexan-1-ol

(1S,2S)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexan-1-ol

Cat. No.: B5505782
M. Wt: 308.4 g/mol
InChI Key: UOUZEVFNCXCUSN-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexan-1-ol is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol is 308.16371127 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phosphodiesterase Inhibitors for Cognitive Impairment Treatment :

    • A study by Li et al. (2016) focused on the design and synthesis of a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, which are phosphodiesterase 1 (PDE1) inhibitors. One of the clinical candidates, (6aR,9aS)-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4-(2H)-one phosphate (ITI-214), exhibited potent inhibitory potency for PDE1 and is currently in Phase I clinical development for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other disorders. (Li et al., 2016)
  • Antiinflammatory and Analgesic Activity :

    • Research by Badawey and El-Ashmawey (1998) investigated the antiinflammatory activity of new 1-(pyrimidin-2-yl)-3-pyrazolin-5-ones and 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-ones. Some compounds exhibited excellent antiinflammatory activity, along with good analgesic and antipyretic activity, surpassing the efficacy of reference drugs at certain doses. (Badawey & El-Ashmawey, 1998)
  • Cyclic GMP Phosphodiesterase Inhibitory Activity :

    • Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP specific (type V) phosphodiesterase. They evaluated these compounds for enzymatic and cellular activity, as well as in vivo oral antihypertensive activity, demonstrating notable efficacy and good metabolic stability. (Dumaitre & Dodic, 1996)
  • Non-Ulcerogenic Antiinflammatory Drugs :

    • Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their antiinflammatory properties. They found that 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and better therapeutic index than reference drugs, while being devoid of ulcerogenic activity. (Auzzi et al., 1983)
  • Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Analogues :

    • Research by Saxena et al. (1990) involved the synthesis of analogues of sangivamycin and toyocamycin, which are pyrazolo[3,4-d]pyrimidine derivatives, and their evaluation for antiviral activity. They found that certain compounds exhibited potent activity against human cytomegalovirus and herpes simplex virus type 1. (Saxena et al., 1990)

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If this compound is intended to be a drug or a ligand for a particular biological target, its mechanism of action would depend on how it interacts with that target .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. If this compound shows promising biological activity, it could be studied as a potential therapeutic agent .

Properties

IUPAC Name

(1S,2S)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-16-9-5-4-8-14(16)20-18-12-15(13-6-2-1-3-7-13)21-17-10-11-19-22(17)18/h1-3,6-7,10-12,14,16,20,23H,4-5,8-9H2/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUZEVFNCXCUSN-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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